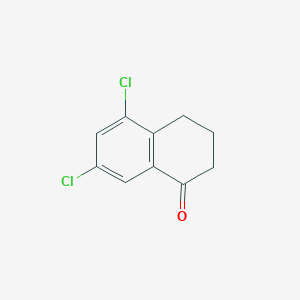

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one

Description

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS: 248607-58-1) is a chlorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. Its molecular formula is C₁₀H₈Cl₂O, with a molecular weight of 215.08 g/mol. Key physicochemical properties include:

Properties

IUPAC Name |

5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKHBGYPFVREIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of 3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like aluminum chloride. The reaction conditions often include maintaining a low temperature to control the reactivity of chlorine and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 5,7-dichloro-1,4-naphthoquinone.

Reduction: Formation of 5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one is C₁₀H₈Cl₂O, with a molecular weight of approximately 219.08 g/mol. The compound's reactivity is primarily influenced by its carbonyl functional group (C=O) and the positioning of the chlorine substituents at the 5 and 7 positions on the naphthalene ring. This configuration allows for various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Pharmaceutical Applications

This compound serves as a precursor or intermediate in the synthesis of several pharmaceutical compounds. Research indicates that compounds with similar structures often exhibit significant biological activities such as:

- Antimicrobial Activity : Compounds derived from this structure have been studied for their potential as antimicrobial agents.

- Anticancer Properties : Several studies suggest that derivatives may possess anticancer activity, making them candidates for further pharmacological development.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various biological models.

Synthetic Routes

The synthesis of this compound can be accomplished through several methods. A typical synthetic route involves:

- Formation of the Naphthalene Core : Starting from naphthalene derivatives.

- Chlorination : Introducing chlorine substituents at the 5 and 7 positions.

- Carbonyl Group Introduction : Typically achieved through oxidation processes.

Biological Interactions

Studies examining the interactions of this compound with biomolecules have revealed that it can form hydrogen bonds and π-stacking interactions due to its aromatic nature. These interactions are crucial for its biological efficacy and can influence its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Anti-Neuroinflammatory Activity

- 6-Methoxy-DHN (Compound 6m) : Demonstrated potent NF-κB inhibition (IC₅₀ ~10 µM) with low cytotoxicity in microglial cells, making it a candidate for treating neuroinflammatory disorders .

- Bromo-DHN Derivatives : Enhanced metabolic stability and hydrophobic interactions due to bromine, though explicit bioactivity data are pending .

Cytotoxicity and Antimicrobial Effects

Physicochemical and Stability Considerations

- Lipophilicity : Chloro and bromo derivatives exhibit higher logP values than hydroxy/methoxy analogues, impacting membrane permeability.

- Stability :

- Crystallography: Halogenated DHNs (e.g., 2,2,7-trichloro) adopt chair conformations in the cyclohexanone ring, with dihedral angles influencing molecular packing .

Biological Activity

5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one is a bicyclic aromatic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 219.08 g/mol. Its structure features two chlorine atoms at the 5 and 7 positions of the naphthalene ring, which significantly influence its chemical reactivity and biological activity due to the presence of a carbonyl functional group (C=O) .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains .

- Anticancer Activity : The compound's derivatives are being explored for their potential as anticancer agents, particularly through interactions with key cellular pathways .

The mechanism of action for this compound derivatives often involves interaction with specific targets such as enzymes or receptors. For instance, compounds with similar structures have been investigated for their ability to inhibit epidermal growth factor receptor (EGFR), a crucial target in cancer therapy .

Case Studies

A series of studies have evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines. The following table summarizes the findings from one such study:

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HuCCA-1 | 8.21 | >20 |

| Compound B | HepG2 | 27.91 | >20 |

| Compound C | A549 | 30.73 | >20 |

| Compound D | MOLT-3 | 4.77 | >20 |

The selectivity index (SI) indicates the compound's ability to preferentially target cancer cells over normal cells .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial potential of derivatives of this compound. These compounds have been tested against various bacterial strains, showing promising results that warrant further exploration in drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions starting from 3,4-dihydronaphthalen-1(2H)-one using chlorinating agents under controlled conditions. This process can yield various derivatives that may exhibit enhanced biological activity .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5,6-Dichloro-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₈Cl₂O | Different chlorine positioning affecting reactivity |

| 5-Bromo-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉BrO | Contains bromine instead of chlorine |

| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | C₁₀H₉ClO | Chlorine at position 6 alters biological activity |

These comparisons illustrate how variations in substituents can lead to significant differences in chemical behavior and biological activity .

Q & A

How can the Claisen-Schmidt condensation reaction be optimized for synthesizing halogenated 3,4-dihydronaphthalen-1(2H)-one derivatives?

Basic Research Focus : Synthesis methodology

Methodological Answer :

The Claisen-Schmidt condensation reaction is widely used to synthesize arylidene-substituted dihydronaphthalenones. For halogenated derivatives like 5,7-dichloro variants:

- Catalyst Selection : Use base catalysts (e.g., NaOH or KOH) in ethanol or methanol under reflux conditions. For electron-deficient aromatic aldehydes, acidic conditions (e.g., HCl) may improve yields .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation. Lower temperatures reduce side reactions but prolong synthesis time .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) on the dihydronaphthalenone ring can slow reaction kinetics due to reduced nucleophilicity. Pre-activation of the carbonyl group via protonation may mitigate this .

What are the critical challenges in resolving crystal structures of 5,7-dichloro derivatives using X-ray crystallography?

Advanced Research Focus : Structural analysis

Methodological Answer :

- Hydrogen Placement : In SHELXL refinement, hydrogen atoms are often placed in idealized positions (e.g., d(C–H) = 0.93–0.97 Å) and treated as riding atoms. For disordered regions, omit problematic H atoms and refine with isotropic displacement parameters .

- Halogen Effects : Heavy atoms like Cl introduce strong electron density, complicating the resolution of lighter atoms. Use high-resolution data (≤ 0.8 Å) and dual-space methods (e.g., SHELXD) for phase determination .

- Torsion Angles : The dihedral angle between aromatic rings (e.g., 51.7° in brominated analogs) impacts molecular packing. Verify angles against similar structures to identify steric or electronic distortions .

How do structural modifications (e.g., Cl vs. Br substitution) influence biological activity in dihydronaphthalenone derivatives?

Advanced Research Focus : Structure-activity relationships (SAR)

Methodological Answer :

- Halogen Effects : Chlorine enhances metabolic stability and hydrophobic interactions, while bromine increases steric bulk and polarizability, potentially improving binding to targets like kinases or GPCRs .

- Positional Isomerism : 5,7-Dichloro substitution may disrupt π-π stacking compared to mono-halogenated analogs, altering bioactivity. Compare IC₅₀ values in assays targeting NF-κB or adenosine receptors to quantify effects .

- Contradiction Resolution : Discrepancies in activity data (e.g., cytotoxicity vs. anti-inflammatory effects) may arise from assay conditions (e.g., cell permeability). Use molecular docking to validate binding modes against crystal structures .

What analytical techniques are recommended for assessing the purity of 5,7-dichloro-3,4-dihydronaphthalen-1(2H)-one?

Basic Research Focus : Analytical validation

Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Monitor for peaks corresponding to unreacted starting materials or dehydration byproducts .

- Spectroscopy : ¹H NMR integration of aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ ~200 ppm in ¹³C NMR). Compare integrals to theoretical values for stoichiometric purity .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out halogen loss or oxidation artifacts .

How can computational methods predict the pharmacokinetic properties of halogenated dihydronaphthalenones?

Advanced Research Focus : Drug design

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ACE or cyclooxygenase-2. Halogens often occupy hydrophobic pockets; adjust scoring functions to prioritize van der Waals contacts .

- ADMET Prediction : Tools like SwissADME estimate logP (clogP ~3.2 for 5,7-dichloro derivatives) and metabolic susceptibility. Chlorine reduces CYP450-mediated oxidation compared to methoxy groups .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes. Monitor RMSD for halogen-bond persistence over 100-ns trajectories .

What role does crystal packing play in the physicochemical stability of dihydronaphthalenone derivatives?

Advanced Research Focus : Material science

Methodological Answer :

- Intermolecular Interactions : Weak hydrogen bonds (e.g., C–H···O) and π-π stacking stabilize crystal lattices. In 7-bromo analogs, C18–H···O1 interactions form 1D chains, while C–H···π contacts create layered packing .

- Solubility Implications : Tight packing (e.g., monoclinic P2₁/n symmetry) reduces aqueous solubility. Co-crystallization with cyclodextrins or PEG derivatives can enhance dissolution rates .

- Thermal Stability : DSC analysis reveals melting points correlated with packing density. Halogens increase melting points (e.g., 5,7-dichloro derivative: ~180°C) compared to non-halogenated analogs .

How should researchers address scalability challenges when transitioning from lab-scale to pilot-scale synthesis?

Basic Research Focus : Process optimization

Methodological Answer :

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up. Monitor polymorph formation via PXRD .

- Reagent Stoichiometry : Optimize molar ratios to minimize excess reagents. For Claisen-Schmidt reactions, a 1:1.2 ratio of ketone to aldehyde balances yield and waste .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., ketone oxidation). Use inert atmospheres or antioxidants during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.